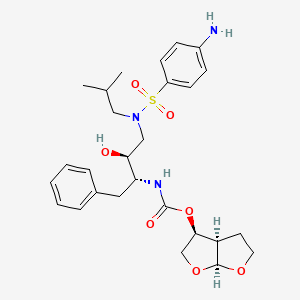
クロルタリドン不純物D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorthalidone Impurity D, also known as 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide, is a chemical compound that is often encountered as an impurity in the synthesis of chlorthalidone. Chlorthalidone is a diuretic medication used to treat high blood pressure and fluid retention. The presence of impurities like Chlorthalidone Impurity D is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
科学的研究の応用
Chlorthalidone Impurity D is primarily used in pharmaceutical research as a reference standard for the identification and quantification of impurities in chlorthalidone formulations. It is also used in method development and validation studies for analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Additionally, it plays a role in stability studies to understand the degradation pathways of chlorthalidone.
作用機序
Target of Action
Chlorthalidone Impurity D, like Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, Chlorthalidone Impurity D prevents the reabsorption of these ions, leading to their excretion in urine .
Mode of Action
Chlorthalidone Impurity D inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, in the urine . The increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Chlorthalidone Impurity D is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, it disrupts this pathway, leading to increased excretion of these ions and water in the urine . This diuretic effect can lead to downstream effects such as decreased blood volume and reduced blood pressure .
Pharmacokinetics
The biological half-life of chlorthalidone, the parent compound, has been found to be dependent on blood carbonic anhydrase levels . It is largely excreted as unchanged parent following both intravenous and oral doses
Result of Action
The primary result of Chlorthalidone Impurity D’s action is a reduction in blood pressure due to its diuretic effect . By increasing the excretion of sodium, chloride, and water, it decreases blood volume and reduces blood pressure . This can be beneficial in the treatment of conditions such as hypertension and edema caused by heart failure, renal failure, hepatic cirrhosis, and other conditions .
Action Environment
The action of Chlorthalidone Impurity D can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, individual patient factors such as age, kidney function, and overall health status can also influence the drug’s action . More research is needed to fully understand how these and other environmental factors influence the action of Chlorthalidone Impurity D.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlorthalidone Impurity D involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then subjected to reduction using a reducing agent like iron powder in acetic acid to yield Chlorthalidone Impurity D.
Industrial Production Methods: Industrial production of Chlorthalidone Impurity D follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure the impurity is isolated in sufficient purity for use as a reference standard in quality control.
Types of Reactions:
Oxidation: Chlorthalidone Impurity D can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
類似化合物との比較
Chlorthalidone Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid.
Chlorthalidone Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid.
Chlorthalidone Impurity C: Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoate.
Chlorthalidone Impurity E: 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide.
Uniqueness: Chlorthalidone Impurity D is unique due to its specific structural features, such as the ethoxy group attached to the isoindoline ring. This structural difference can influence its chemical reactivity and the types of impurities it forms during the synthesis of chlorthalidone. Understanding these differences is crucial for developing targeted analytical methods to detect and quantify each impurity accurately.
特性
CAS番号 |
1369995-36-7 |
|---|---|
分子式 |
C16H15ClN2O4S |
分子量 |
366.83 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Benzenesulfonamide, 2-chloro-5-(1-ethoxy-2,3-dihydro-3-oxo-1H-isoindol-1-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


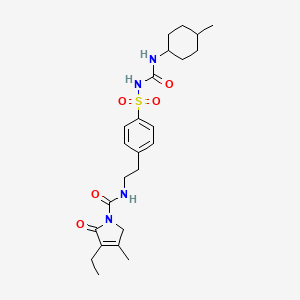

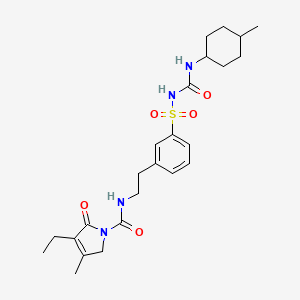
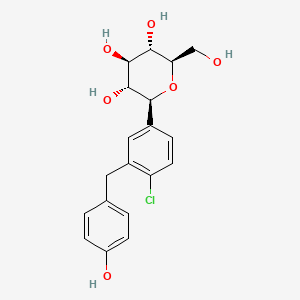

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
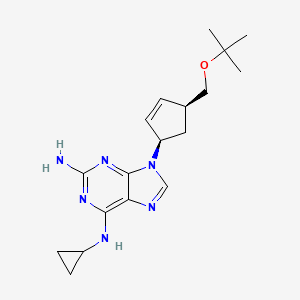
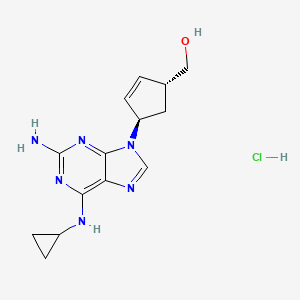
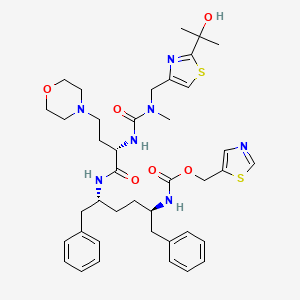
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)
